5-((4-Ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
The compound 5-((4-Ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol features a thiazolo[3,2-b][1,2,4]triazole core substituted with a 4-ethoxyphenyl group, a 4-(2-hydroxyethyl)piperazine moiety, and a 2-ethyl side chain. Its structure combines heterocyclic and aromatic components, which are common in pharmacologically active agents.
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3S/c1-3-17-22-21-26(23-17)20(28)19(30-21)18(15-5-7-16(8-6-15)29-4-2)25-11-9-24(10-12-25)13-14-27/h5-8,18,27-28H,3-4,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFIBWGWBBNFBEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-((4-Ethoxyphenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with potential pharmacological applications. Its structure indicates possible interactions with biological targets that may lead to therapeutic effects. This article explores the biological activity of this compound based on existing research and data.
- Molecular Formula : C21H29N5O3S
- Molecular Weight : 431.6 g/mol
- CAS Number : 898366-89-7
The biological activity of this compound is believed to be mediated through its interaction with various receptors and enzymes within the body. Notably, compounds with similar thiazolo[3,2-b][1,2,4]triazole structures have been shown to exhibit significant activity against adenosine receptors, particularly the A2A subtype, which plays a crucial role in immune modulation and cancer therapy.
Antitumor Activity
Research has indicated that compounds targeting A2A receptors can enhance immune responses against tumors. Specifically, the inhibition of A2A receptors has been associated with:
- Enhanced T-cell Activation : A2A receptor antagonists can restore T-cell function in tumor microenvironments where adenosine levels are elevated.
- Inhibition of Tumor Growth : Studies have shown that A2A antagonists can lead to tumor regression in animal models, suggesting potential for therapeutic use in oncology .
Neuroprotective Effects
The compound may also exhibit neuroprotective properties. The presence of piperazine moieties is linked to improved cognitive function and neuroprotection in various models of neurodegenerative diseases . Compounds with similar structures have demonstrated:
- Reduction in Oxidative Stress : This is crucial for protecting neuronal cells from damage.
- Improved Dopaminergic Activity : Potential benefits in diseases such as Parkinson's disease have been noted .
Case Studies
Several studies have investigated the biological effects of related compounds:
- Study on A2A Receptor Antagonists :
- Neuroprotective Study :
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Modifications
Thiazolo[3,2-b][1,2,4]triazole Derivatives
- Compound 6c (): Contains a thiazolo[3,2-b][1,2,4]triazol-6-one core with a 4-(2-hydroxyethyl)piperazine substituent. Unlike the target compound, it lacks the ethoxyphenyl group and features a ketone at position 6 instead of a hydroxyl group.
- Compound from : Features a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol core with a 3-chlorophenyl and methoxy group.
Pyrazole-Triazole Hybrids
Substituent Effects
Pharmacological Potential
- Anticancer Activity: Compound 6c () showed promise in docking studies against 14-α-demethylase lanosterol (3LD6), a fungal enzyme. The target’s hydroxyethylpiperazine group may confer similar antifungal or anticancer properties .
- Antifungal Targets : emphasizes triazole-thiadiazole hybrids inhibiting fungal enzymes, suggesting the target’s triazole core could be optimized for this purpose .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The compound’s synthesis likely involves multi-step heterocyclic condensation. Key steps include:
- Knoevenagel condensation : To form intermediates like ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate, using diethyl oxalate and aryl ketones in toluene with sodium hydride .
- Cyclization with hydrazine : To generate pyrazole or triazole cores (e.g., hydrazine hydrate for pyrazole formation) .
- Phosphorus oxychloride-mediated coupling : For introducing thiadiazole or piperazine moieties, as seen in analogous triazolo-thiadiazole syntheses . Purity is confirmed via HPLC (>95%), and intermediates are characterized by H NMR (e.g., δ 1.69–1.75 ppm for CH groups in cyclohexane rings) and IR (e.g., 1680 cm for C=O stretches) .
Q. How can researchers confirm the structural integrity of this compound?
A combination of analytical methods is critical:
Q. What preliminary biological screening methods are appropriate for this compound?
Initial activity assessment should include:
- Enzyme inhibition assays : Target 14-α-demethylase (CYP51) via molecular docking (PDB: 3LD6) with AutoDock Vina, focusing on binding affinity (ΔG ≤ -8.5 kcal/mol) and hydrogen bonding with heme cofactors .
- Antifungal testing : Follow CLSI guidelines using Candida albicans (MIC ≤ 16 µg/mL indicates potency) .
- Cytotoxicity profiling : Screen against human fibroblast cells (WI-38) via SRB assay (IC > 50 µM suggests selectivity) .
Advanced Research Questions
Q. How can computational modeling guide SAR studies for this compound?
- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to assess stability of ligand-enzyme complexes (RMSD ≤ 2.0 Å over 100 ns) .
- Electrostatic potential mapping : Identify regions for substituent optimization (e.g., enhancing hydrogen bonding at the 4-ethoxyphenyl group) .
- ADMET prediction : SwissADME or ADMETLab to optimize logP (target 2–4) and reduce hepatotoxicity (CYP3A4 inhibition risk < 30%) .
Q. How can solubility limitations be addressed in pharmacological assays?
- Co-solvent systems : Use 10% DMSO/PEG-400 (v/v) for in vitro studies, ensuring vehicle controls (<0.5% DMSO) to avoid false positives .
- Prodrug derivatization : Introduce phosphate esters at the 2-hydroxyethyl group to enhance aqueous solubility (e.g., 10-fold increase in PBS) .
Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity?
- Dose-response refinement : Test compound concentrations across 5-log scales (0.1–100 µM) to identify non-linear effects .
- Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out promiscuity (selectivity score ≥ 0.7) .
- Metabolite identification : LC-MS/MS to detect active metabolites (e.g., hydroxylation at the piperazine ring) that may explain discrepancies .
Methodological Considerations
Q. How to design a robust structure-activity relationship (SAR) study for this compound?
- Modify substituents systematically :
| Position | Modification | Biological Impact |
|---|---|---|
| 4-Ethoxyphenyl | Replace with 4-CF | ↑ Lipophilicity (logP +1.2) |
| 2-Hydroxyethyl piperazine | Substitute with morpholine | ↓ CYP3A4 inhibition |
- Parallel synthesis : Use automated reactors to generate 20–50 analogs for high-throughput screening .
Q. What analytical challenges arise in characterizing this compound’s degradation products?
- Forced degradation studies : Expose to 0.1 M HCl (40°C, 24 h) and analyze via UPLC-QTOF. Major degradation pathways include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
